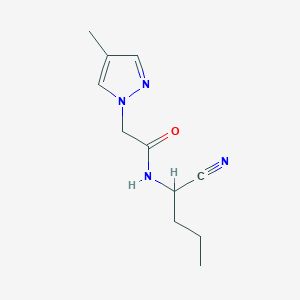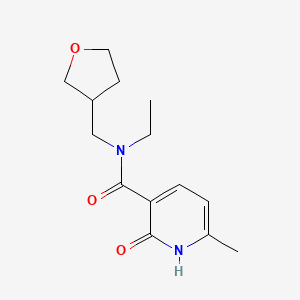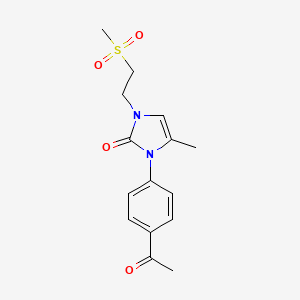![molecular formula C7H13N3O2Si B7572882 Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, also known as TMSN, is a chemical compound that is widely used in scientific research applications. It is a silane-based reagent that is commonly used in organic synthesis reactions. TMSN is a colorless liquid that is highly reactive, and it is known for its ability to act as a nucleophile and a Lewis base.
Mecanismo De Acción
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane acts as a nucleophile and a Lewis base in organic synthesis reactions. It is highly reactive and can react with a variety of organic compounds, including carbonyl compounds and alkyl halides. The reaction mechanism involves the transfer of a trimethylsilyl group from this compound to the organic compound, which can lead to the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
This compound is not used in drug development, and therefore, there are no known biochemical or physiological effects associated with its use. However, it is important to handle this compound with care, as it is highly reactive and can be dangerous if mishandled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of organic synthesis reactions, and it is relatively easy to handle and store. However, this compound is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with this compound, including wearing protective clothing and working in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for research involving Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane. One area of interest is the development of new synthetic methods using this compound as a reagent. Researchers are also exploring the use of this compound in the preparation of new materials, including silane-modified surfaces and other nanomaterials. Additionally, there is interest in exploring the use of this compound in the synthesis of new pharmaceuticals and bioactive compounds. Overall, this compound is a versatile and useful reagent that has the potential to play an important role in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane involves the reaction of trimethylsilyl chloride with 4-nitropyrazole in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces this compound as the main product. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is widely used in scientific research applications, particularly in organic synthesis reactions. It is commonly used as a reagent to introduce a trimethylsilyl group into organic molecules. This can be useful in a variety of applications, including the synthesis of pharmaceuticals and other bioactive compounds. This compound is also used in the preparation of silane-modified surfaces, which can be used in a variety of applications, including microelectronics and nanotechnology.
Propiedades
IUPAC Name |
trimethyl-[(4-nitropyrazol-1-yl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)6-9-5-7(4-8-9)10(11)12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHNDRVDFEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
